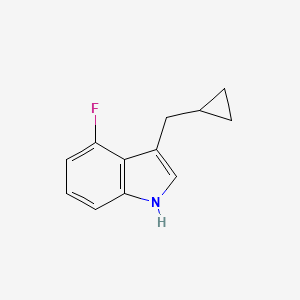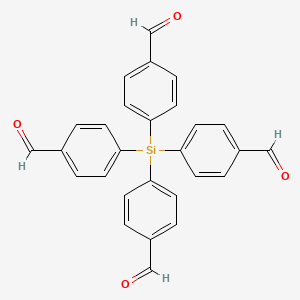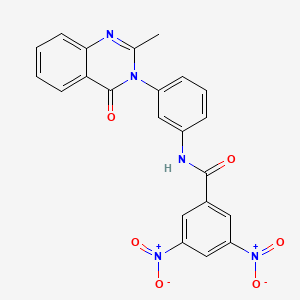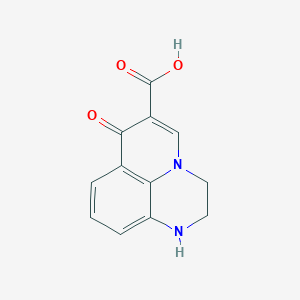
4-Ethyl-4-(hydroxymethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethyl-4-(hydroxymethyl)oxolan-2-one” is a chemical compound with the CAS Number: 2416243-61-1 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 4-ethyl-4-(hydroxymethyl)dihydrofuran-2(3H)-one . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “4-Ethyl-4-(hydroxymethyl)oxolan-2-one” is 1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Ethyl-4-(hydroxymethyl)oxolan-2-one” is a liquid at room temperature . The compound is shipped at normal temperatures .Applications De Recherche Scientifique
Biodegradable Polymer Synthesis
A study by Jing Cheng et al. (2008) discusses the synthesis and characterization of novel 4-arm biodegradable star block copolymers for drug delivery. These copolymers form nanoparticles with a hydrophobic core and hydrophilic shell, suitable for encapsulating drugs like paclitaxel, showing potential as drug-delivery vehicles due to their biocompatibility (Cheng et al., 2008).
Quantitative Analysis of Lignins
Granata and Argyropoulos (1995) utilized a related compound, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for the quantitative analysis of hydroxyl groups in lignins via 31P NMR. This approach offered excellent resolution of phenolic hydroxyl environments, important for understanding the structural components of lignins (Granata & Argyropoulos, 1995).
Green Chemistry and Polymerization
M. Sonnati et al. (2013) reviewed the synthesis, reactivity, and applications of glycerol carbonate, highlighting its role as a versatile building block due to its sustainable profile and wide reactivity. This substance is used to valorize waste glycerol, showing promise in applications ranging from solvents to polymers (Sonnati et al., 2013).
Oxidation Reactions in Organic Synthesis
Research by Jian'an Jiang et al. (2014) developed a method for oxyfunctionalization of benzylic C(sp3)–H, showing the utility of a hindered para-hydroxyl group for transforming various compounds into aromatic carbonyl products. This method, utilizing ambient air as the oxidant, is notable for its environmental benignity and relevance in pharmaceutical synthesis (Jiang et al., 2014).
Polyurethane Foam Synthesis
I. Zarzyka-Niemiec (2009) explored the synthesis of hydroxyalkoxy derivatives with oxalamidoester groups from oxamic acid for producing polyurethane foams. These derivatives show enhanced thermal stability and mechanical properties, suggesting applications in materials science (Zarzyka-Niemiec, 2009).
Safety and Hazards
The safety information for “4-Ethyl-4-(hydroxymethyl)oxolan-2-one” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-ethyl-4-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFUAAPRRIONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-(hydroxymethyl)oxolan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2976418.png)
![2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2976420.png)

![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline](/img/structure/B2976423.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)
![methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2976425.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)

![4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B2976433.png)
![1-(prop-2-yn-1-yl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]piperidine-4-carboxamide](/img/structure/B2976434.png)


